18-Hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate
Description
This compound belongs to the yohimbine alkaloid family, characterized by a polycyclic framework with a carboxylic acid group at position 19 and a hydroxyl group at position 16. The hydrate form indicates the presence of water molecules in its crystalline structure, enhancing its stability and solubility in polar solvents . Its IUPAC name reflects the stereochemistry and functional group arrangement, critical for its biochemical interactions.
Properties
IUPAC Name |
18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.H2O/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25;/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXCUDYYOMDFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Yohimban-16-carboxylic acid, 17-hydroxy-, hydrate (1:1), (16alpha,17alpha)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: The initial step involves the construction of the yohimbine core structure through a series of cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the carboxylic acid and hydroxyl groups. These modifications are achieved through reactions like esterification, hydrolysis, and oxidation.
Hydration: The final step involves the hydration of the compound to form the hydrate (1:1) complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Yohimban-16-carboxylic acid, 17-hydroxy-, hydrate (1:1), (16alpha,17alpha)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
- **
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Biological Activity
18-Hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid; hydrate is a complex organic compound belonging to the yohimbine family. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H27ClN2O3 |
| Molecular Weight | 390.904 g/mol |
| CAS Number | 6363-59-3 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Pharmacological Effects
Research has indicated that compounds related to yohimbine exhibit various pharmacological effects. The following activities have been observed:
- Alpha-2 Adrenergic Antagonism : Yohimbine and its derivatives are known for their role as alpha-2 adrenergic receptor antagonists. This action can lead to increased norepinephrine release and enhanced sympathetic activity .
- Antidepressant Effects : Some studies suggest that yohimbine can have antidepressant properties due to its ability to block alpha-2 receptors in the central nervous system .
- Sexual Dysfunction Treatment : Yohimbine has been used in treating erectile dysfunction and other sexual disorders due to its vasodilatory properties and ability to enhance libido .
The primary mechanism of action for 18-Hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid involves its interaction with adrenergic receptors. The compound's structure allows it to bind effectively to these receptors:
- Inhibition of Reuptake : By blocking the reuptake of norepinephrine at synaptic sites.
- Increased Blood Flow : Enhancing blood flow through vasodilation mechanisms mediated by nitric oxide pathways.
Case Studies and Research Findings
- Study on Yohimbine Derivatives : A study published in the Journal of Ethnopharmacology highlighted the efficacy of yohimbine derivatives in enhancing sexual function in male subjects with erectile dysfunction. The study reported significant improvements when compared to placebo groups .
- Antidepressant Activity : Another research article in Psychopharmacology demonstrated that yohimbine administration led to increased anxiety levels but also improved mood in certain patient populations suffering from depression .
- Effects on Weight Loss : Research published in Obesity Reviews indicated that yohimbine may aid weight loss by increasing lipolysis through adrenergic receptor activation .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical distinctions:
Pharmacological and Physicochemical Insights
- Hydrate vs. Anhydrous Forms : The hydrate form of the target compound exhibits superior aqueous solubility compared to anhydrous analogs, critical for bioavailability in drug formulations .
- Ester vs. Carboxylic Acid : Alloyohimbine’s methyl ester group (C16) increases membrane permeability but reduces hydrogen-bond acceptor count (HBA = 5 vs. 7 in the target compound), limiting interactions with polar biological targets .
- Methoxy Substitutions : The 9-methoxy derivative () shows enhanced metabolic stability due to steric hindrance, whereas dimethoxy derivatives () may exhibit altered adrenergic receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
